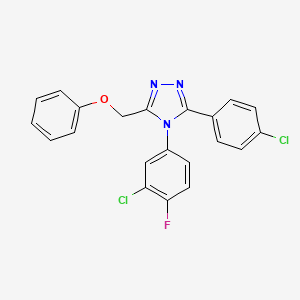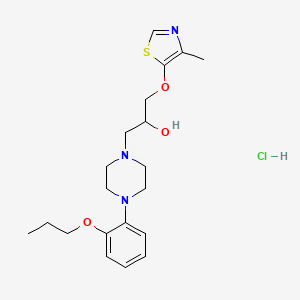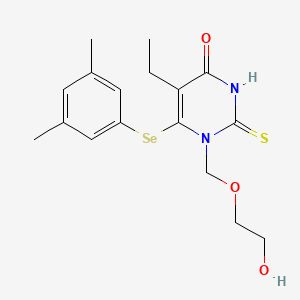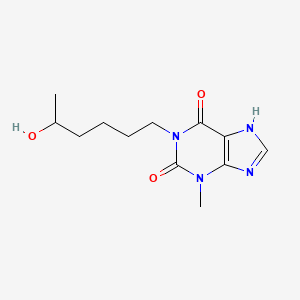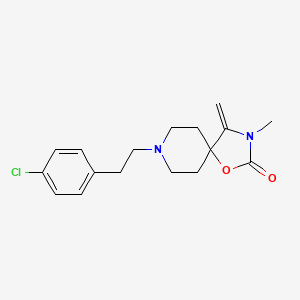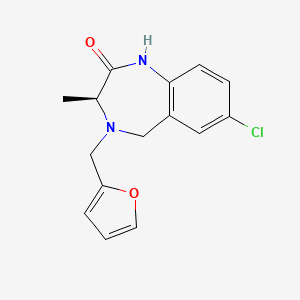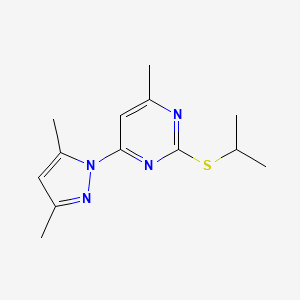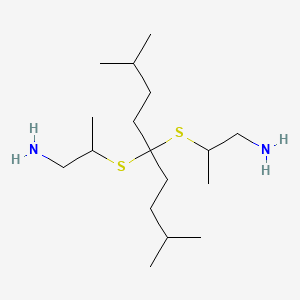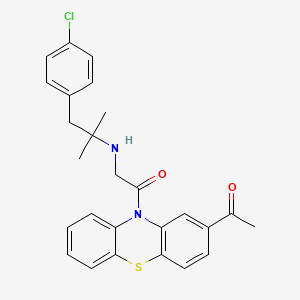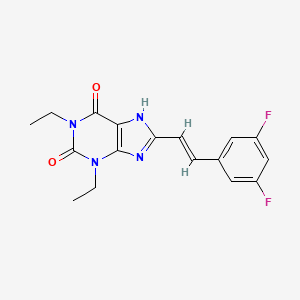
(E)-8-(3,5-Difluorostyryl)-1,3-diethylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of a difluorostyryl group attached to a xanthine core, which is further substituted with ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3,5-Difluorostyryl)-1,3-diethylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-diethylxanthine and 3,5-difluorobenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 1,3-diethylxanthine and 3,5-difluorobenzaldehyde in the presence of a base such as potassium carbonate. This reaction is carried out under reflux conditions in a suitable solvent like ethanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(E)-8-(3,5-Difluorostyryl)-1,3-diethylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The difluorostyryl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted products with various nucleophiles attached to the difluorostyryl group.
Aplicaciones Científicas De Investigación
(E)-8-(3,5-Difluorostyryl)-1,3-diethylxanthine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe for studying biological molecules and cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (E)-8-(3,5-Difluorostyryl)-1,3-diethylxanthine involves its interaction with specific molecular targets. The compound’s difluorostyryl group allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(E)-8-(3,5-Difluorostyryl)-1,3-dimethylxanthine: Similar structure with methyl groups instead of ethyl groups.
(E)-8-(3,5-Difluorostyryl)-1,3-dipropylxanthine: Similar structure with propyl groups instead of ethyl groups.
(E)-8-(3,5-Difluorostyryl)-1,3-diisopropylxanthine: Similar structure with isopropyl groups instead of ethyl groups.
Uniqueness
(E)-8-(3,5-Difluorostyryl)-1,3-diethylxanthine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
155271-80-0 |
|---|---|
Fórmula molecular |
C17H16F2N4O2 |
Peso molecular |
346.33 g/mol |
Nombre IUPAC |
8-[(E)-2-(3,5-difluorophenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H16F2N4O2/c1-3-22-15-14(16(24)23(4-2)17(22)25)20-13(21-15)6-5-10-7-11(18)9-12(19)8-10/h5-9H,3-4H2,1-2H3,(H,20,21)/b6-5+ |
Clave InChI |
NNRRICBQLOHSKV-AATRIKPKSA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=CC(=C3)F)F |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


